molecular formula C8H16ClN3O B104589 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 128225-38-7

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No. B104589
M. Wt: 205.68 g/mol
InChI Key: MSCRZQUYAZXXTH-UHFFFAOYSA-N
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Description

The compound "1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and analogues of imidazolidin-2-one and piperidine, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their pharmacological properties, including anti-tumor, anti-Alzheimer's, and antimicrobial activities . The structural modifications of these compounds have been shown to influence their biological activities and interactions with different receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclocondensation, nucleophilic reactions, and protection/deprotection strategies . For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate . Similarly, the synthesis of N-benzylated imidazolidin-2-one derivatives was based on the structure of the lead compound donepezil, with modifications to the head and tail moieties .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, mass spectrometry, and X-ray diffraction . These studies have provided insights into the conformational aspects of the molecules, which are crucial for their biological activity. For example, the crystal structures of arylidene-imidazolone derivatives revealed different conformations of the substituents at the N atoms of the piperazine ring, which could influence their pharmacological actions .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their pharmacological evaluations. For instance, the anti-tumor activity of thiazolidin-4-ones was associated with the induction of cell death through necrosis and late apoptosis mechanisms . Additionally, the interaction of imidazolidine-4-one derivatives with penicillin-binding proteins and MecR1 was suggested as a possible mechanism of action for restoring antibiotic efficacy in methicillin-resistant Staphylococcus aureus (MRSA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallinity, and stability, are influenced by their molecular structures and the presence of different functional groups. The hydrochloride salts of these compounds, for example, are likely to have improved water solubility compared to their free base forms . The presence of substituents such as halogens can also affect the lipophilicity and, consequently, the pharmacokinetics of these molecules .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been used in the synthesis of novel derivatives that have potential as antimicrobial agents .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1- (piperidin-4-yl)-1 H -benzo [ d ]imidazol-2 (3 H )-one in the presence of Ti (OiPr) 4 and NaBH 3 CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .
  • Results or Outcomes : These compounds were found to have promising antibacterial and antifungal activity .

properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-5-6-11(8)7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRZQUYAZXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

CAS RN

128225-38-7
Record name 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride
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